N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide
Overview
Description
N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide: is a novel and potent bioactive compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide involves multiple steps. The primary synthetic route includes the reaction of benzamide with a pentyl chain substituted with a phenoxy group, which is further modified with a hydroxyethylamino group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2-hydroxyethyl)benzamide
- N-(5-(p-((2-hydroxyethyl)amino)phenoxy)pentyl)-benzamide
Uniqueness
Compared to similar compounds, it may exhibit enhanced bioactivity, stability, or selectivity in its interactions with molecular targets .
Properties
CAS No. |
103387-97-9 |
---|---|
Molecular Formula |
C20H26N2O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide |
InChI |
InChI=1S/C20H26N2O3/c23-15-14-21-18-9-11-19(12-10-18)25-16-6-2-5-13-22-20(24)17-7-3-1-4-8-17/h1,3-4,7-12,21,23H,2,5-6,13-16H2,(H,22,24) |
InChI Key |
CKEHBPXLKBXNMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCOC2=CC=C(C=C2)NCCO |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCOC2=CC=C(C=C2)NCCO |
Appearance |
Solid powder |
103387-97-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzamide, N-(5-(p-((2-hydroxyethyl)amino)phenoxy)pentyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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